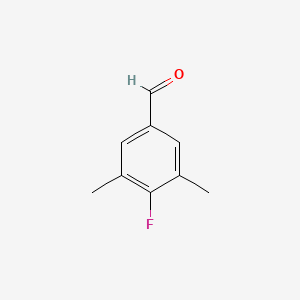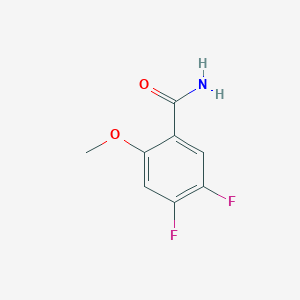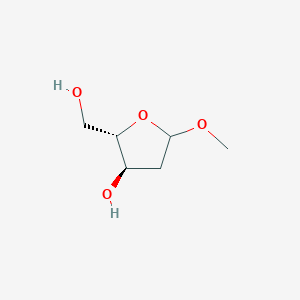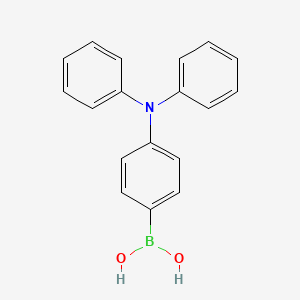
4-(Diphenylamino)phenylboronic acid
Overview
Description
4-(Diphenylamino)phenylboronic acid is a biochemical reagent that can be used for life science research related to biomaterials or organic compounds . It is an aryl boronic acid ester that is majorly used in organic synthesis .
Synthesis Analysis
The synthesis of 4-(Diphenylamino)phenylboronic acid involves several steps. It can be prepared by the Suzuki-Miyaura cross-coupling reaction of 11-bromophenanthro [4,5- abc ]phenazine with 4- (diphenylamino)phenylboronic acid in the presence of Pd (PPh 3) 4, K 2 CO 3 and TBAB in dry toluene medium . The boronic acid group can be introduced to bioactive molecules to modify selectivity, physicochemical, and pharmacokinetic characteristics .Molecular Structure Analysis
The molecular structure of 4-(Diphenylamino)phenylboronic acid is represented by the empirical formula C18H16BNO2 . It is an electron-rich boronic acid ester .Chemical Reactions Analysis
4-(Diphenylamino)phenylboronic acid is used in various chemical reactions. It is used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It can also be used in protodeboronation .Physical And Chemical Properties Analysis
4-(Diphenylamino)phenylboronic acid is a white to light green solid . It has a melting point of 110-115 °C (lit.) . Its molecular weight is 289.14 .Scientific Research Applications
Photoluminescence and Lasing
4-(Diphenylamino)phenylboronic acid: is utilized for generating strong multiphoton-excited blue photoluminescence. This property is particularly valuable in the development of lasing materials that can be used in various optical applications, including high-resolution displays and advanced photonic devices .
Suzuki Coupling Reactions
This compound serves as a reagent in Suzuki coupling reactions, which are pivotal in the field of organic synthesis. The Suzuki coupling is a cross-coupling method used to form carbon-carbon bonds, instrumental in pharmaceuticals and materials science .
Ligand-Free Suzuki Reaction
It is also employed in ligand-free Suzuki reactions. This approach simplifies the reaction process by eliminating the need for a separate ligand, thereby reducing the steps and potential waste in the synthesis .
Chromophore Synthesis
The acid is used in the preparation of push-pull arylvinyldiazine chromophores. These chromophores exhibit unique electronic properties, making them suitable for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .
Fluorophore Development
Researchers use 4-(Diphenylamino)phenylboronic acid to develop benzothiadiazole-based fluorophores containing triphenylamine functionality. These fluorophores are essential in creating materials that emit light and can be used in the design of new types of OLEDs .
Electroluminescent Materials
The compound is integral in the creation of blue light-emitting and hole-transporting materials for electroluminescent devices. These materials are crucial for the advancement of energy-efficient lighting and high-quality display technologies .
Solid-State Blue Emitters
It is also used to synthesize p-quaterphenyls laterally substituted with dimesitylboryl groups. These compounds act as solid-state blue emitters, which have significant implications for the development of display technologies and lighting systems .
Organic Electronics
Lastly, 4-(Diphenylamino)phenylboronic acid is a key ingredient in the production of deep-blue OLEDs. These devices are at the forefront of organic electronics, offering potential for flexible displays and improved energy consumption profiles .
Future Directions
4-(Diphenylamino)phenylboronic acid is used in various applications such as in the preparation of push-pull arylvinyldiazine chromophores, benzothiadiazole-based fluorophores containing triphenylamine functionality, blue light-emitting and hole-transporting materials for electroluminescent devices, and more . It is also used as ligands for Organic Photovoltaic cells . These applications suggest that it has a promising future in various fields of research and industry .
Mechanism of Action
Target of Action
4-(Diphenylamino)phenylboronic acid is a chemical compound used primarily in organic synthesis It is known to be used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as an electron-rich boronic acid, which can form a complex with a transition metal catalyst. This complex then undergoes transmetalation with an organohalide, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its use in organic synthesis, it can be inferred that it plays a role in the creation of new organic compounds, potentially affecting various biochemical pathways depending on the specific compounds it helps synthesize .
Result of Action
The primary result of the action of 4-(Diphenylamino)phenylboronic acid is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.
Action Environment
The efficacy and stability of 4-(Diphenylamino)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is soluble in toluene , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, it should be stored in a dark place, sealed, and at room temperature , indicating that light, air, and temperature could impact its stability.
properties
IUPAC Name |
[4-(N-phenylanilino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQCBRELPOMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479033 | |
| Record name | 4-(Diphenylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201802-67-7 | |
| Record name | 4-(Diphenylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-(Diphenylamino)phenylboronic acid used in material science?
A1: 4-(Diphenylamino)phenylboronic acid is primarily used as a reagent in Suzuki coupling reactions. This palladium-catalyzed reaction allows researchers to attach the 4-(diphenylamino)phenyl group to a variety of (hetero)aryl halides. [, , , ] This is particularly useful for constructing molecules with donor-acceptor architectures, often found in organic electronic materials. []
Q2: What are some specific examples of materials synthesized using 4-(Diphenylamino)phenylboronic acid?
A2: Researchers have utilized 4-(Diphenylamino)phenylboronic acid to synthesize:
- Perylene dyes: By attaching triphenylamine units to perylene monoimide, researchers created dyes with broad absorption reaching 750 nm, useful for dye-sensitized solar cells. []
- Aggregation-induced emission luminogens: Combining the hole-transporting properties of triphenylamine with the aggregation-induced emission of tetraphenylethene led to materials with potential applications in organic light-emitting diodes. []
- Stilbene derivatives: Synthesizing stilbene derivatives with 4-(diphenylamino)phenylboronic acid yielded materials exhibiting light-stimulating response fluorescent conversion, with potential for fluorescent switches and sensors. []
Q3: What are the advantages of using 4-(Diphenylamino)phenylboronic acid in Suzuki coupling reactions?
A3: Several advantages make 4-(Diphenylamino)phenylboronic acid attractive for Suzuki couplings:
- Mild reaction conditions: The reaction can proceed efficiently in aqueous solutions, at room temperature, and with short reaction times. []
- Ligand-free catalysis: The reaction can occur efficiently without the need for additional ligands on the palladium catalyst, simplifying reaction conditions and workup. [, ]
- Broad substrate scope: The reaction tolerates various functional groups and works well with both aryl and heteroaryl halides. [, ]
Q4: Are there any computational studies on molecules synthesized with 4-(Diphenylamino)phenylboronic acid?
A4: Yes, density functional theory (DFT) calculations are often employed to understand the electronic properties and structure-property relationships of molecules incorporating the 4-(diphenylamino)phenyl group. [, ] These calculations help predict and explain experimental observations like UV-vis absorption and fluorescence emission spectra.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




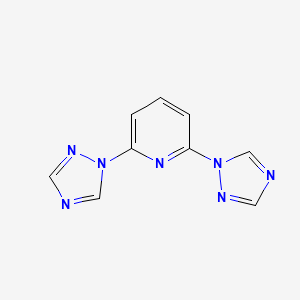

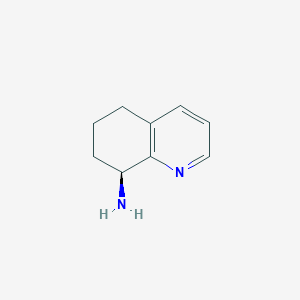
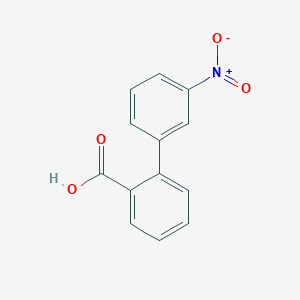
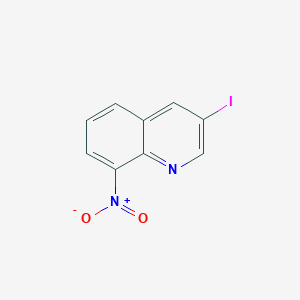
![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)
